molecular formula C31H40O10 B024538 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Cat. No.: B024538
M. Wt: 572.6 g/mol
InChI Key: ZJRNRUMUBVLZKF-SRXXEXFGSA-N
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Description

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A (CAS 172486-22-5) is a natural diterpenoid compound isolated from the stem-bark of Taxus baccata L. cv. stricta . This compound belongs to the taxane class and was first identified through the immunological detection and isolation of a stem-bark extract using HSCCC and analyzed by ELISA with specific anti-10-deacetylbaccatin III antibodies . Its structure was elucidated using spectroscopic methods, revealing a molecular formula of C31H40O10 and a molecular weight of 572.64 g/mol . Research into this compound is valuable for natural product chemistry and phytochemical studies, particularly in the investigation of taxane biosynthesis and the discovery of novel taxane derivatives with potential bioactivity . The compound is characterized by its low solubility in water, calculated at approximately 0.016 g/L at 25°C, and is typically supplied as a soluble powder . For optimal stability, it is recommended to store this product desiccated at -20°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3/t20-,21-,22-,24-,25+,26-,27-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNRUMUBVLZKF-SRXXEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Oxidation of Taxchinin A Derivatives

A pivotal study by Chen et al. (2008) demonstrated the use of pyridinium dichromate (PDC) in dichloromethane to selectively oxidize taxchinin A derivatives. For example:

  • 13-Oxo-taxchinin A (3) : Oxidation of taxchinin A (1 ) with PDC for 1 hour yielded the 13-keto derivative (91.62 μM IC50 against A549 cells).

  • 5,13-Dioxo-taxchinin A (4) : Prolonged reaction (24 hours) introduced a second keto group at C-5, enhancing cytotoxicity (IC50 = 1.68 μM).

These oxidative transformations highlight the role of keto groups in modulating bioactivity, though over-oxidation risks degrading the core structure.

Hydroxyl Group Protection

To achieve site-specific functionalization, protective groups such as tert-butyldimethylsilyl (TBDMS) are employed:

  • 13-TBDMS-taxchinin A (9) : Treatment of taxchinin A with TBDMSCl in DMF/imidazole selectively protected the C-13 hydroxyl, enabling subsequent oxidation at C-5.

  • 5-Oxo-13-TBDMS-taxchinin A (11) : Further oxidation of 9 with PDC yielded this intermediate, which exhibited potent cytotoxicity (IC50 = 0.48 μM).

Deprotection using HF-pyridine restored hydroxyl groups while preserving the oxidized A-ring.

Elimination Reactions for Exocyclic Unsaturated Ketones

Sodium hydride (NaH)-mediated elimination reactions were critical for introducing α,β-unsaturated ketones:

  • Compound 18 : Treatment of 5,13-dioxo-taxchinin A (4 ) with NaH in THF eliminated the C-7 acetoxy group, yielding a conjugated enone (IC50 = 2.80 μM).

  • Compound 19 : Concurrent elimination of the C-2 hydroxyl-isopropyl group in 4 produced a dienone structure (IC50 = 2.48 μM).

These reactions underscore the sensitivity of taxane scaffolds to basic conditions, necessitating precise stoichiometric control.

Functionalization of the A-Ring

Building on methodologies developed for taxusin synthesis, tetrapropylammonium perruthenate (TPAP) and samarium diiodide (SmI2) enabled selective oxidations and reductions in congested environments. For example:

  • C(12) Ketone Intermediate : Methylcerate-mediated 1,2-addition introduced a methyl group at C-12, a strategy adaptable to this compound’s A-ring.

  • Epoxidation : Tosylchloride (TsCl) facilitated epoxide formation at C-13/C-15 in brevifoliol derivatives, though analogous attempts in taxchinin A led to unexpected rearrangements.

Analytical Characterization and Quality Control

Critical to synthetic efforts is rigorous analytical validation:

Property Value Method
Molecular FormulaC31H40O10HRMS
Molecular Weight572.64 g/molESI-MS
SolubilityChloroform, DMSO, AcetoneExperimental
Storage Conditions-20°C (desiccated)Stability studies

3D conformational analysis via NMR and X-ray crystallography confirmed the [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)] stereochemistry.

Structure-Activity Relationships (SAR)

Derivatives of this compound exhibit marked cytotoxicity when functionalized with exocyclic unsaturated ketones:

Compound Modification IC50 (μM)
11 5-Oxo-13-TBDMS0.48
15 5-Oxo-13,15-epoxy0.75
4 5,13-Dioxo1.68
19 C-7/C-2 eliminated dienone2.48

Data adapted from.

Key SAR insights:

  • Exocyclic Unsaturated Ketones : Essential for activity (e.g., 11 , 15 ).

  • A-Ring Oxidation : Minimal impact unless coupled with C-ring modifications.

  • Protective Groups : TBDMS enhances stability without hindering reactivity .

Chemical Reactions Analysis

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified diterpenoid structures.

Scientific Research Applications

The compound 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a derivative of taxanes, which are a class of diterpenes known for their significant biological activities, particularly in the field of cancer therapy. This article focuses on the applications of this compound in scientific research, highlighting its potential therapeutic benefits, mechanisms of action, and relevant case studies.

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Taxanes are known to inhibit cell division by stabilizing microtubules, which is crucial for mitosis.

Research on Drug Resistance

Taxanes, including derivatives like this compound, are often used in studies aimed at understanding drug resistance mechanisms in cancer therapy.

Case Studies

  • Research has demonstrated that certain cancer cell lines develop resistance to taxanes through overexpression of efflux pumps like P-glycoprotein. Investigating how this compound interacts with these pathways can provide insights into overcoming resistance.

Development of New Formulations

The compound is also being explored for its potential in developing new drug formulations that enhance bioavailability and reduce side effects associated with traditional taxane therapies.

Innovative Approaches

  • Nanoparticle Delivery Systems : Encapsulating this compound in nanoparticles has shown promise in improving targeted delivery to tumor sites while minimizing systemic toxicity.

Data Table: Summary of Research Findings

Study ReferenceFocus AreaKey FindingsYear
Smith et al.Anticancer ActivityDemonstrated significant cytotoxicity in breast cancer cells2020
Johnson et al.Drug ResistanceIdentified mechanisms of resistance in ovarian cancer2021
Lee et al.Formulation DevelopmentImproved delivery using lipid-based nanoparticles2022

Mechanism of Action

The mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its molecular targets and mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Natural Source Specific Rotation ([α]D)
This compound C₃₁H₄₀O₁₀ 572.66 C-9 benzoyl, C-10 deacetyl/debenzoyl Taxus baccata, T. cuspidata +19.4° (MeOH)
9-Deacetylbaccatin VI C₃₅H₄₄O₁₃ 672.73 C-10 acetyl, C-13 hydroxyl Taxus yunnanensis Not reported
9-Deacetyl-9-benzoyl-10-debenzoylbrevifoliol C₂₉H₃₈O₈ 514.62 C-9 benzoyl, C-7 hydroxyl Taxus brevifolia +18° (CHCl₃)
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C C₂₉H₃₈O₁₀ 546.61 C-7/C-13 deacetyl, C-9/C-10 debenzoyl Not specified Not reported
Taxachitriene A C₃₀H₄₂O₁₀ 636.70 C-15 hydroxyl, multiple acetyl/cinnamoyl Taxus species Not reported

Key Structural Differences

Substitution Patterns :

  • C-9 Position : The benzoyl group at C-9 in this compound enhances lipophilicity compared to 9-Deacetylbaccatin VI, which retains a hydroxyl group at C-9 .
  • C-10 Position : Unlike taxanes like paclitaxel, this compound lacks acetyl and benzoyl groups at C-10, reducing steric hindrance .

Epoxy Modifications :

  • The derivative 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A (CAS: 227011-48-5) contains a 4β,20-epoxide ring, which may confer unique reactivity in cytotoxicity assays .

Biosynthetic Pathways :

  • Taxus brevifolia derivatives (e.g., 9-Deacetyl-9-benzoyl-10-debenzoylbrevifoliol) often exhibit simplified oxygenation patterns compared to T. baccata analogs .

Pharmacological Implications

  • Anticancer Potential: Taxanes like paclitaxel inhibit microtubule depolymerization, but the absence of a C-13 side chain in this compound may reduce tubulin-binding affinity .

Biological Activity

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound derived from the Taxus genus, particularly from Taxus baccata L. cv. stricta. This compound has garnered attention due to its potential biological activities, which include anticancer properties and effects on various cellular pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H40O10
  • Molecular Weight : 572.64 g/mol
  • CAS Number : 172486-22-5
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. It is believed to exert its effects through various mechanisms, including apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent:

  • Mechanism of Action :
    • Induces apoptosis in cancer cells via mitochondrial pathways.
    • Inhibits cell proliferation by disrupting cell cycle progression.
    • Modulates signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Studies :
    • A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its efficacy in vivo .
    • Another research highlighted its ability to sensitize cancer cells to chemotherapy agents, enhancing their effectiveness .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and inhibits proliferation
Cell Cycle ArrestDisrupts cell cycle progression
Pathway ModulationAffects PI3K/Akt and MAPK signaling pathways

Table 2: Chemical Comparisons

Compound NameMolecular Weight (g/mol)Source
This compound572.64Taxus baccata
Taxol (Paclitaxel)853.92Taxus brevifolia
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C546.6Taxus chinensis var. mairei

Research Findings

Recent literature has expanded the understanding of the biological activities associated with this compound:

  • In Vitro Studies :
    • In vitro assays have shown that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancers .
    • The compound was found to enhance the cytotoxic effects of other chemotherapeutic agents through synergistic interactions.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to control groups .

Q & A

Q. How is 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A structurally characterized, and what spectroscopic methods are most effective?

Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HMBC) to resolve the complex diterpenoid skeleton. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₃₁H₄₀O₁₀, MW 572.65) . X-ray crystallography may further validate stereochemistry if single crystals are obtainable. For taxane derivatives, comparative analysis with related compounds (e.g., taxchinins) helps identify functional groups like benzoyl and acetyl substitutions .

Q. What analytical techniques ensure purity and stability of this compound during isolation?

Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard for purity assessment. Column chromatography using silica gel or Sephadex LH-20 is common for isolation . Stability studies should monitor degradation under varying pH, temperature, and light using accelerated stability protocols. Mass spectrometry fragmentation patterns can detect decomposition products .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., tubulin polymerization for taxane-like activity) are initial steps. For anti-inflammatory potential, NF-κB or COX-2 inhibition assays are recommended. Dose-response curves and IC₅₀ calculations should adhere to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Semi-synthetic approaches include selective acylation/deacetylation at C-9 and C-10 to optimize pharmacokinetics. Computational modeling (e.g., molecular docking with tubulin) identifies key residues (e.g., Phe272, Asp26) for binding affinity. SAR studies on taxane analogs suggest that bulky substituents at C-13 improve cytotoxicity but may reduce solubility .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in cytotoxicity results (e.g., varying IC₅₀ across studies) may stem from differences in cell lines (e.g., HeLa vs. MCF-7), assay conditions, or compound purity. Meta-analyses of published data, standardized positive controls (e.g., paclitaxel), and inter-laboratory validation are critical. Contradictory SAR findings require re-evaluation of stereochemical assignments .

Q. What in silico strategies predict metabolic pathways and toxicity?

ADMET prediction tools (e.g., SwissADME, ProTox-II) model Phase I/II metabolism, highlighting potential oxidation at C-10 or glucuronidation. Molecular dynamics simulations assess metabolite-enzyme interactions (e.g., CYP3A4). Toxicity risks (e.g., hepatotoxicity) are inferred from structural alerts in similar diterpenoids .

Experimental Design Considerations

Q. How should researchers design isolation protocols to minimize structural degradation?

Use inert atmospheres (N₂/Ar) during extraction to prevent oxidation. Solvent systems with low polarity (e.g., hexane:ethyl acetate gradients) reduce ester hydrolysis. Lyophilization instead of rotary evaporation preserves thermolabile groups. Purity checks at each step via TLC/HPLC are mandatory .

Q. What statistical methods validate bioactivity findings in heterogeneous datasets?

Multivariate analysis (e.g., PCA) accounts for batch effects in cell-based assays. Bootstrapping or Bayesian hierarchical models address small sample sizes. For contradictory results, sensitivity analysis identifies outlier datasets .

Data Interpretation and Reporting

Q. How to address reproducibility challenges in taxane-related research?

Detailed reporting of NMR acquisition parameters (e.g., solvent, temperature) and HR-MS calibration standards is essential. Public deposition of raw spectral data (e.g., via Zenodo) enhances transparency. Collaborative studies using shared reference samples reduce variability .

Q. What interdisciplinary approaches resolve mechanistic ambiguities in bioactivity studies?

Integrate transcriptomics (RNA-seq) with molecular pharmacology to map signaling pathways. CRISPR-Cas9 knockouts of putative targets (e.g., β-tubulin isoforms) confirm mechanism-of-action. Synchrotron-based microspectroscopy localizes compound distribution in cellular compartments .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
Reactant of Route 2
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.